(4-Chlorophenyl)(2-fluorophenyl)methanone
Overview
Description
(4-Chlorophenyl)(2-fluorophenyl)methanone is an organic compound with the molecular formula C13H8ClFO It is a member of the benzophenone family, characterized by the presence of two aromatic rings connected by a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(2-fluorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 4-chlorobenzoyl chloride and 2-fluorobenzene.
Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to control the reaction rate and prevent side reactions.
Catalyst: Aluminum chloride (AlCl3) is used as the catalyst to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure precision and safety.
Reactor Design: Specialized reactors are used to maintain optimal reaction conditions, including temperature control and efficient mixing.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(2-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
(4-Chlorophenyl)(2-fluorophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in biological pathways. For example, it may inhibit certain enzymes, affecting metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(4-fluorophenyl)methanone: Similar structure but with different substitution pattern.
(2-Chlorophenyl)(4-fluorophenyl)methanone: Another isomer with different positioning of the chlorine and fluorine atoms.
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Contains a bromine atom in addition to chlorine and fluorine.
Uniqueness
(4-Chlorophenyl)(2-fluorophenyl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms on different aromatic rings can lead to distinct interactions with molecular targets compared to other similar compounds.
Properties
IUPAC Name |
(4-chlorophenyl)-(2-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWKFJLPMWWZJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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